Adenylate Cyclase Activation: Complete Loss of Activity at 100 μM vs. Forskolin EC50 2 μM
1,9-Dideoxyforskolin does not stimulate adenylate cyclase at concentrations up to 100 μM, in direct contrast to forskolin which activates adenylate cyclase with an EC50 of 2 μM in rat adipocyte membranes [1]. This loss of adenylate cyclase stimulatory activity represents a >50-fold reduction in potency relative to the parent compound and is the defining functional differentiation that establishes 1,9-dideoxyforskolin as a negative control.
| Evidence Dimension | Adenylate cyclase activation potency |
|---|---|
| Target Compound Data | No stimulation at 100 μM |
| Comparator Or Baseline | Forskolin: EC50 = 2 μM |
| Quantified Difference | >50-fold reduction (no detectable activation at 100 μM) |
| Conditions | Rat adipocyte plasma membranes; adenylate cyclase activity assay |
Why This Matters
This establishes 1,9-dideoxyforskolin as a definitive negative control for distinguishing cAMP-dependent from cAMP-independent effects in forskolin-based studies.
- [1] Joost HG, Habberfield AD, Simpson IA, Laurenza A, Seamon KB. Activation of adenylate cyclase and inhibition of glucose transport in rat adipocytes by forskolin analogues: structural determinants for distinct sites of action. Mol Pharmacol. 1988;33(4):449-53. View Source
